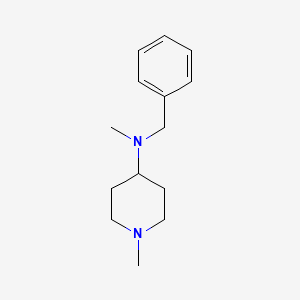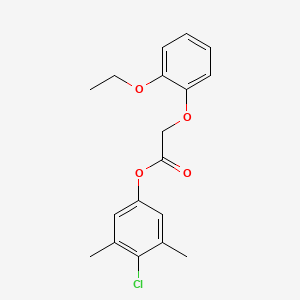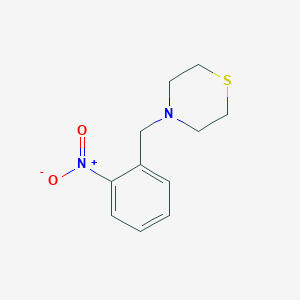![molecular formula C16H15N3O3S B5675347 N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)
N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide” is a complex organic compound that contains a benzimidazole moiety . Benzimidazoles are a class of organic compounds that are known for their wide range of applications and interesting biological activity profile .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a sulfonyl group, and an acetamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazoles are known to undergo a variety of reactions, including nucleophilic substitution and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could be predicted using computational methods and confirmed through experimental techniques .Wissenschaftliche Forschungsanwendungen
Sure! Here’s a comprehensive analysis of the scientific research applications of N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide, focusing on six unique fields:
Antimicrobial Applications
N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide has shown significant potential as an antimicrobial agent. The benzimidazole moiety is known for its broad-spectrum antimicrobial properties, effective against various bacterial and fungal strains. Research indicates that derivatives of benzimidazole can disrupt microbial cell walls and inhibit essential enzymes, making them potent candidates for developing new antibiotics .
Anticancer Research
This compound has been explored for its anticancer properties. Benzimidazole derivatives have been found to induce apoptosis in cancer cells by targeting specific cellular pathways. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, making them promising candidates for chemotherapy drugs . The sulfonyl group enhances the compound’s ability to interact with cancer cell receptors, increasing its efficacy.
Anti-inflammatory Agents
N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide has been investigated for its anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Applications
Research has shown that benzimidazole derivatives possess antiviral activities. N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide can inhibit viral replication by interfering with viral enzymes and proteins. This property is particularly valuable in developing treatments for viral infections such as influenza and hepatitis .
Antioxidant Properties
The compound has been studied for its antioxidant properties. Benzimidazole derivatives can scavenge free radicals and protect cells from oxidative stress. This antioxidant activity is beneficial in preventing cellular damage and aging, and it has potential applications in developing supplements and pharmaceuticals aimed at reducing oxidative stress .
Wirkmechanismus
Target of Action
The primary targets of N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide, also known as B8, are inflammatory markers and oxidative stress markers . It has been shown to interact with tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) . These targets play a crucial role in the inflammatory response and oxidative stress, which are key factors in many diseases.
Mode of Action
B8 interacts with its targets by downregulating the mRNA expression of TNF-α, COX-2, IL-6, IL-1β, and NF-κB, and concurrently upregulating IL-10 expression . This results in the suppression of inflammation and oxidative stress, thereby mitigating the harmful effects of these processes on the body .
Biochemical Pathways
The biochemical pathways affected by B8 primarily involve the inflammatory response and oxidative stress pathways. By downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines, B8 can modulate the inflammatory response . Additionally, it mitigates oxidative stress by affecting markers such as glutathione (GSH), superoxide dismutase (SOD), malondialdehyde (MDA), and catalase .
Pharmacokinetics
Its ability to significantly reduce symptoms in a dose-dependent manner suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of B8’s action include the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, and mucin depletion . It also improves the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria such as E. coli . These effects contribute to its mucoprotective effects against methotrexate-induced intestinal mucositis .
Eigenschaften
IUPAC Name |
N-[4-(2-methylbenzimidazol-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-17-15-5-3-4-6-16(15)19(11)23(21,22)14-9-7-13(8-10-14)18-12(2)20/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJDKOJQGGGQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopropyl-6-oxo-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5675273.png)

![(3R*,4R*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5675297.png)
![(1S*,5R*)-6-propyl-3-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675304.png)

![9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5675317.png)
![1,3-dimethyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5675320.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675325.png)

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide](/img/structure/B5675335.png)
![1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)
![N-1,3-benzothiazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675351.png)
![(2-{[(4aR*,8aR*)-7-acetyl-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]methyl}phenoxy)acetic acid](/img/structure/B5675361.png)
